

# An In-depth Technical Guide to (E)-3-(4-(benzyloxy)phenyl)acrylic acid

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## Compound of Interest

Compound Name: (E)-3-(4-(Benzyloxy)phenyl)acrylic acid

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## Introduction

**(E)-3-(4-(benzyloxy)phenyl)acrylic acid**, also commonly known as 4-benzyloxycinnamic acid, is a synthetic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of p-coumaric acid where the phenolic hydroxyl group is protected by a benzyl group, it serves as a crucial intermediate in the synthesis of more complex molecules. The benzyl group increases the lipophilicity of the cinnamic acid scaffold, which can modulate interactions with biological membranes and target proteins. Its well-defined (E)-isomer geometry, with the substituted phenyl ring and the acrylic acid moiety in a trans configuration, provides a rigid and extended molecular shape essential for specific binding events in rational drug design. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and its role as a versatile building block in research and development.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **(E)-3-(4-(benzyloxy)phenyl)acrylic acid** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

### Table 1: General Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>3</sub>	[ChemScene, Made-in-China.com]
Molecular Weight	254.28 g/mol	[ChemScene, Made-in-China.com, Benchchem]
CAS Number	6272-45-3, 227105-11-5	[ChemicalBook, ChemScene]
Appearance	White crystalline powder	[Made-in-China.com]
Melting Point	206-208 °C	[ChemicalBook]
IUPAC Name	(2E)-3-[4-(phenylmethoxy)phenyl]prop-2-enoic acid	
Synonyms	4-Benzyloxycinnamic acid, (E)-4-Benzyloxycinnamic acid	[ChemicalBook]
Storage	Sealed in a dry environment at room temperature	[ChemScene, BLDpharm]

**Table 2: Solubility Profile**

Solvent	Solubility	Reference(s)
Water	Poor	[Made-in-China.com]
Ethanol	Soluble	[Made-in-China.com]
Diethyl Ether	Soluble	[Made-in-China.com]
Dichloromethane	Soluble	[Made-in-China.com]

**Table 3: Computational Data**

Descriptor	Value	Reference(s)
Topological Polar Surface Area (TPSA)	46.53 Å <sup>2</sup>	[ChemScene]
LogP (Predicted)	3.3634	[ChemScene]
Hydrogen Bond Donors	1	[ChemScene]
Hydrogen Bond Acceptors	2	[ChemScene]
Rotatable Bonds	5	[ChemScene]
pKa (Predicted)	4.59 ± 0.10	[ChemicalBook]

## Spectral Analysis

Disclaimer: Experimentally verified spectral data for this specific compound is not widely available in public databases. The following data is based on typical values for the constituent functional groups and data from closely related analogs.

### Table 4: Expected Spectroscopic Data

Technique	Expected Peaks / Signals
<sup>1</sup> H NMR	$\delta$ (ppm): ~12.0 (br s, 1H, -COOH), 7.6-7.8 (d, 1H, Ar-CH=), 7.3-7.5 (m, 7H, Ar-H), 6.9-7.0 (d, 2H, Ar-H), 6.3-6.4 (d, 1H, =CH-COOH), 5.1 (s, 2H, -O-CH <sub>2</sub> -Ph). The large coupling constant ( $J \approx 16$ Hz) between the vinylic protons is characteristic of the (E)-isomer.
<sup>13</sup> C NMR	$\delta$ (ppm): ~172 (C=O), ~161 (Ar-C-O), ~145 (Ar-CH=), ~136 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-C), ~116 (=CH-COOH), ~115 (Ar-CH), ~70 (-O-CH <sub>2</sub> -).
FT-IR	$\nu$ (cm <sup>-1</sup> ): 3300-2500 (broad, O-H stretch of carboxylic acid), 3100-3000 (C-H stretch, aromatic & vinyl), 1700-1680 (strong, C=O stretch, conjugated acid), 1640-1625 (C=C stretch, vinyl), 1600-1450 (C=C stretch, aromatic), 1320-1210 (C-O stretch), 980 (strong, =C-H bend, trans). <sup>[1][2]</sup>
Mass Spec.	$m/z$ : Expected molecular ion $[M]^+$ at 254. Key fragments would include $[M-OH]^+$ (237), $[M-COOH]^+$ (209), and a prominent peak for the tropylium ion $[C_7H_7]^+$ at 91 from the benzyl group.

## Visualizations

### Chemical Structure

Caption: Chemical structure of (E)-3-(4-(benzyloxy)phenyl)acrylic acid.

## Experimental Protocols

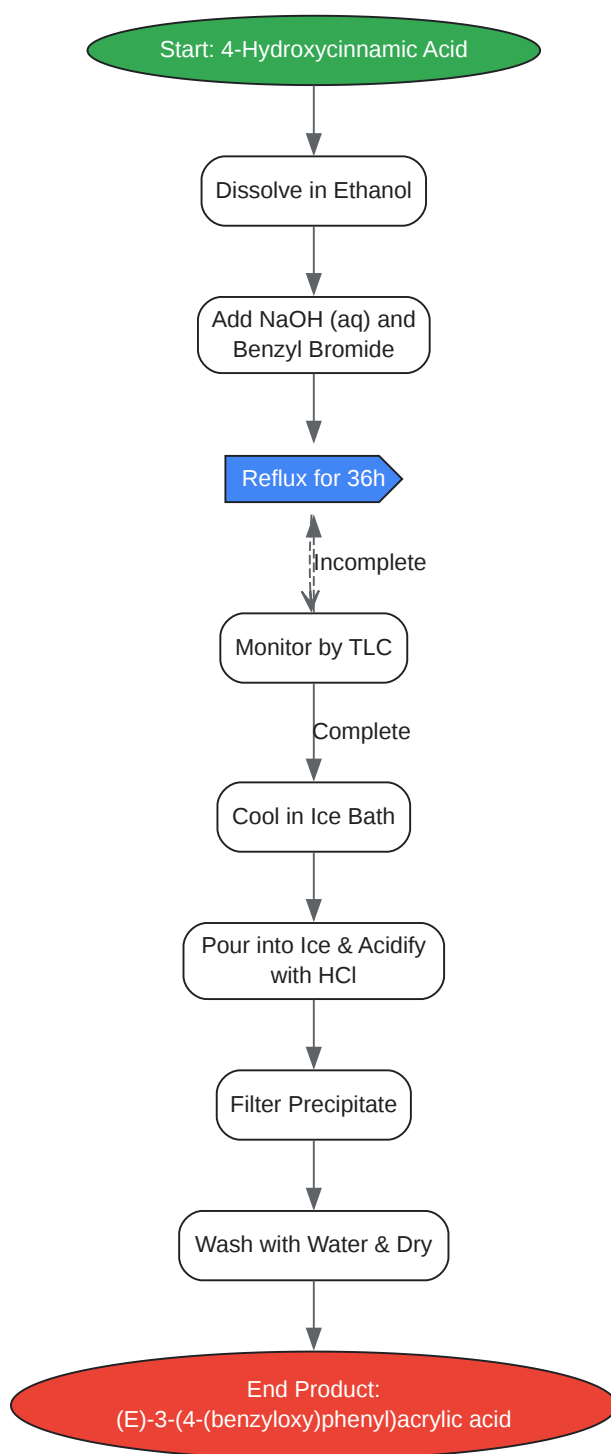
### Synthesis Method 1: Williamson Ether Synthesis

This method involves the benzylation of the phenolic hydroxyl group of p-coumaric acid (4-hydroxycinnamic acid). It is a reliable method for producing the target compound with high

yield.

Protocol:

- Dissolution: Dissolve 4-hydroxycinnamic acid (1.0 eq.) in anhydrous ethanol. Stir until a clear solution is formed.
- Reagent Addition: Sequentially add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq.) and benzyl bromide (2.0 eq.).
- Reaction: Stir the mixture to ensure homogeneity and then heat to reflux for approximately 36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly pour the cooled solution into crushed ice.
- Precipitation: Acidify the mixture with 5N hydrochloric acid (HCl) to induce the precipitation of the solid product.
- Purification: Collect the precipitate by filtration, wash thoroughly with water to remove impurities, and dry to yield **(E)-3-(4-(benzyloxy)phenyl)acrylic acid** as a white solid. A reported yield for this procedure is 95%. [cite: ChemicalBook]



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Caption: Workflow for Williamson Ether Synthesis.

## Synthesis Method 2: Knoevenagel Condensation

An alternative and widely used route is the Knoevenagel condensation, which forms the carbon-carbon double bond. This approach is highly efficient for creating  $\alpha,\beta$ -unsaturated acids.[3]

Protocol:

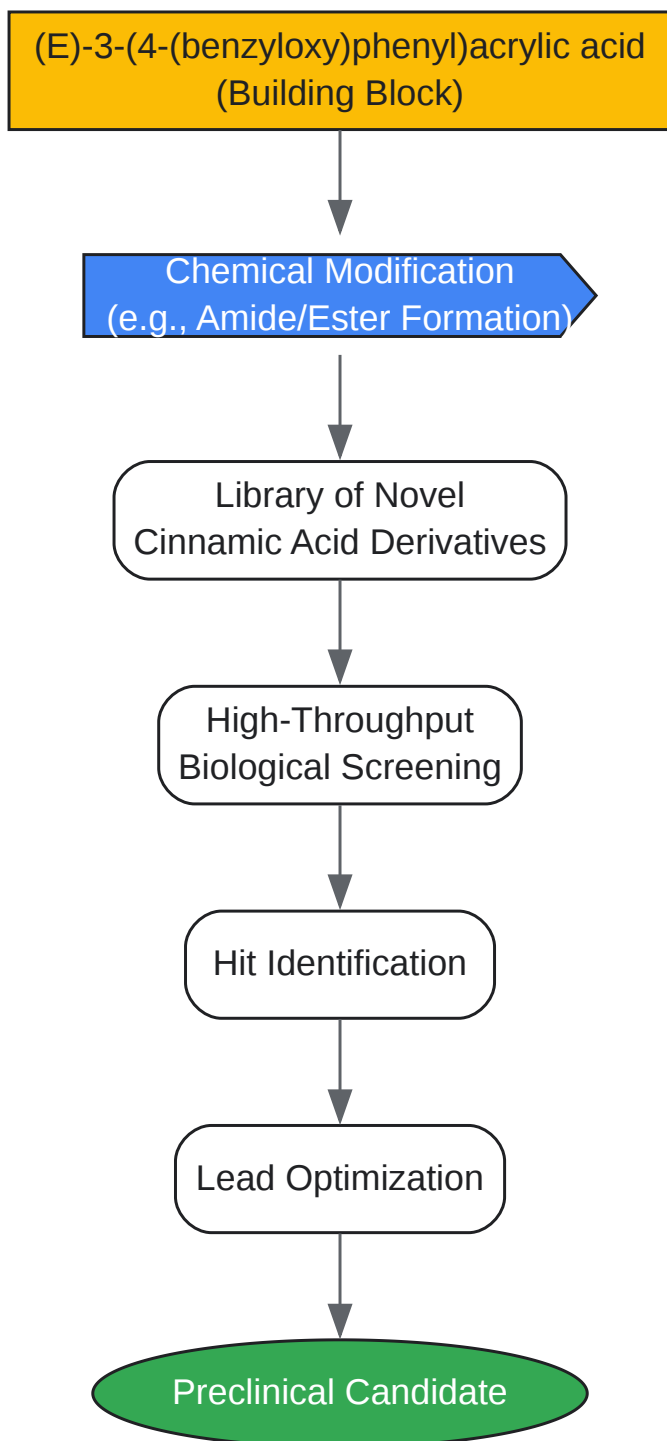
- **Reactant Mixture:** Combine 4-(benzyloxy)benzaldehyde (1.0 eq.), malonic acid (3.0 eq.), and a catalytic amount of piperidine (0.5 eq.) in a solvent such as toluene or dimethylformamide (DMF).[4]
- **Reaction:** Heat the mixture to a temperature between 90-120°C. The reaction can be performed using conventional heating or under microwave irradiation to accelerate the process.[4][5] The reaction proceeds via condensation followed by decarboxylation.
- **Monitoring:** Monitor the consumption of the aldehyde by TLC.
- **Work-up:** After completion, cool the reaction mixture. If a precipitate forms, it can be filtered. Otherwise, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure (E)-isomer.

## Role in Drug Discovery and Development

**(E)-3-(4-(benzyloxy)phenyl)acrylic acid** is not typically an active pharmaceutical ingredient itself but rather a key structural motif and synthetic intermediate. Its utility stems from the combination of a protected phenol, which prevents unwanted side reactions, and a reactive carboxylic acid, which allows for further chemical modification.

Researchers have used this compound to create novel series of molecules for pharmacological evaluation. For example, it is a precursor for synthesizing derivatives that have shown potential as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] Activating AMPK is a therapeutic strategy for metabolic disorders like non-alcoholic fatty liver disease (NAFLD).[6] The cinnamic acid core is a known scaffold for various biological activities, and by modifying the carboxylic acid group (e.g., forming amides or esters),

libraries of compounds can be generated and screened for activities including anti-inflammatory, antioxidant, and antimicrobial effects.[7]



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Caption: Role as a building block in a typical drug discovery workflow.



## Conclusion

**(E)-3-(4-(benzyloxy)phenyl)acrylic acid** is a well-characterized and synthetically accessible compound with significant value as an intermediate. Its stable, crystalline nature and predictable reactivity make it a reliable starting material for complex syntheses. The presence of the benzyl protecting group and the (E)-configured acrylic acid moiety provides a robust scaffold for developing novel compounds with potential applications in pharmacology and materials science. The detailed protocols and compiled properties within this guide serve as a valuable resource for researchers aiming to utilize this compound in their work.

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